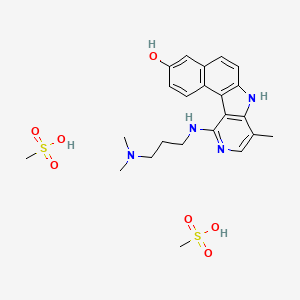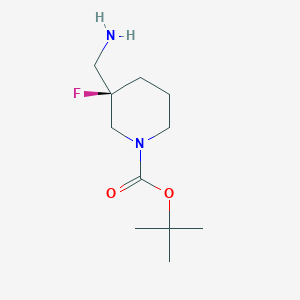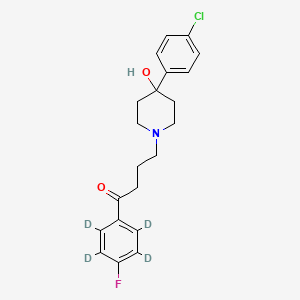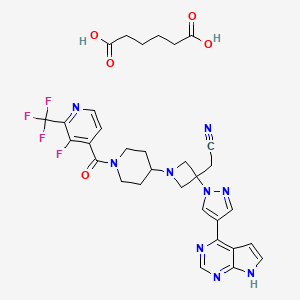
Itacitinib adipate
Vue d'ensemble
Description
L’itacitinib adipate est un inhibiteur sélectif de la Janus kinase 1 (JAK1), une protéine qui joue un rôle crucial dans les voies de signalisation de diverses cytokines impliquées dans les réponses immunitaires et l’inflammation . L’this compound est principalement étudié pour son potentiel dans le traitement de conditions telles que la maladie du greffon contre l’hôte, le syndrome de libération de cytokines et diverses tumeurs malignes .
Applications De Recherche Scientifique
Itacitinib adipate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of JAK1 inhibition on various chemical reactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mécanisme D'action
L’itacitinib adipate exerce ses effets en inhibant sélectivement la Janus kinase 1 (JAK1), une protéine impliquée dans les voies de signalisation de diverses cytokines . En bloquant la JAK1, l’this compound réduit l’activité de cytokines comme l’interleukine-6 et l’interféron-gamma, modulant ainsi les réponses immunitaires et l’inflammation . Ce mécanisme fait de l’this compound un candidat prometteur pour le traitement des affections inflammatoires et immunitaires .
Orientations Futures
Itacitinib adipate is currently under clinical development by Incyte and is in Phase II for Non-Small Cell Lung Cancer and Phase III for Graft Versus Host Disease (GVHD) . The future directions of this compound will depend on the results of these ongoing clinical trials and the decision of regulatory authorities.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’itacitinib adipate implique plusieurs étapes, à partir de la préparation d’intermédiaires clés. Les conditions réactionnelles impliquent souvent l’utilisation de catalyseurs et de solvants spécifiques pour garantir un rendement élevé et une pureté élevée .
Méthodes de production industrielle
La production industrielle de l’this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour l’efficacité et la rentabilité, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour maintenir une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions
L’itacitinib adipate subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium
Substitution : Halogènes, nucléophiles
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
Composés similaires
Peficitinib : Un inhibiteur pan-JAK utilisé pour traiter la polyarthrite rhumatoïde.
Solcitinib : Un inhibiteur de la JAK1 étudié pour son potentiel dans le traitement du psoriasis.
Baricitinib : Un inhibiteur de la JAK1 et de la JAK2, utilisé pour traiter la polyarthrite rhumatoïde et d’autres affections inflammatoires.
Unicité
L’itacitinib adipate est unique par sa forte sélectivité pour la JAK1, ce qui réduit la probabilité d’effets hors cible par rapport aux autres inhibiteurs de la JAK . Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de la JAK1 dans divers processus biologiques et pour développer des thérapies ciblées .
Propriétés
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;hexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O.C6H10O4/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21;7-5(8)3-1-2-4-6(9)10/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35);1-4H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWJIQFBNFMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F.C(CCC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F4N9O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334302-63-4 | |
| Record name | Itacitinib adipate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334302634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ITACITINIB ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZG407XE0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
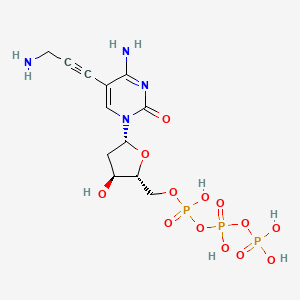
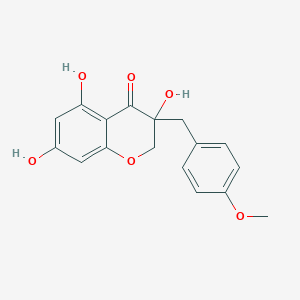
![Thieno[3,2-c]pyridin-6(5H)-one, 4-methyl-](/img/structure/B3181751.png)
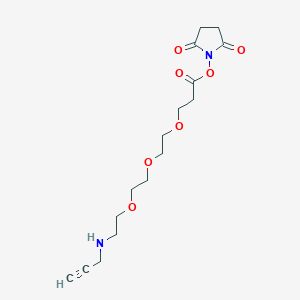
![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)
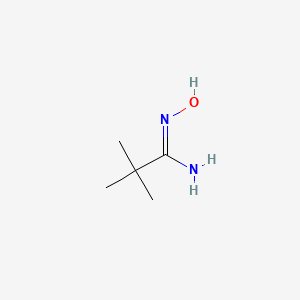

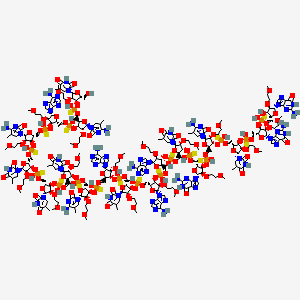
![(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol](/img/structure/B3181798.png)
![2-[1-[(1R,13S)-8-Oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/no-structure.png)

